2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide
Overview
Description
2-cyclopentyl-N-(2-(ethylthio)-4-phenylthiazol-5-yl)acetamide, commonly known as CP-ET, is a novel chemical compound with potential applications in scientific research. CP-ET belongs to the class of thiazolylacetamide compounds and has been studied for its potential therapeutic effects in various diseases.
Scientific Research Applications
- Key Studies : Researchers have explored its effects on breast cancer, lung cancer, and leukemia cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
- Key Studies : Investigations into its impact on pro-inflammatory mediators (such as TNF-α and IL-6) and its potential as an alternative to nonsteroidal anti-inflammatory drugs .
- Key Studies : In vitro studies examining its antibacterial activity against common pathogens (e.g., Staphylococcus aureus, Escherichia coli) and its mode of action .
- Key Studies : Animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) to assess its potential as a neuroprotective agent .
- Key Studies : Preclinical trials assessing its efficacy in pain management, including neuropathic pain models .
Anticancer Potential
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Effects
Analgesic Properties
Antiviral Activity
properties
IUPAC Name |
2-cyclopentyl-N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-2-22-18-20-16(14-10-4-3-5-11-14)17(23-18)19-15(21)12-13-8-6-7-9-13/h3-5,10-11,13H,2,6-9,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJRKPFLWUNBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)CC2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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